![molecular formula C13H19NO B13134787 Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This specific compound is characterized by the presence of a 3-(1-methylethyl)phenyl group attached to the morpholine ring, and it exists in the (3R)-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholines typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method for synthesizing substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be reacted with α-haloacid chlorides to form morpholines through a series of steps including cyclization and reduction .
Industrial Production Methods
Industrial production of morpholines often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- can undergo various chemical reactions, including:
Oxidation: Morpholines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholines to their corresponding amines.
Substitution: Morpholines can undergo nucleophilic substitution reactions, where the morpholine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholines typically yields N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Some morpholine derivatives are used in pharmaceuticals as therapeutic agents.
Industry: Morpholines are used as solvents, corrosion inhibitors, and rubber accelerators.
Mecanismo De Acción
The mechanism of action of morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- involves its interaction with specific molecular targets. For example, some morpholine derivatives act as agonists of serotonin receptors, influencing neurotransmitter pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, which lacks the 3-(1-methylethyl)phenyl group.
Substituted Morpholines: Compounds with various substituents on the morpholine ring, such as 3-[4-(methylethyl)phenyl]morpholine.
Uniqueness
Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the 3-(1-methylethyl)phenyl group and the (3R)-configuration confer distinct chemical and biological properties compared to other morpholine derivatives.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(3R)-3-(3-propan-2-ylphenyl)morpholine |
InChI |
InChI=1S/C13H19NO/c1-10(2)11-4-3-5-12(8-11)13-9-15-7-6-14-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3/t13-/m0/s1 |
Clave InChI |
CPHXNMLOZPAWSO-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)C1=CC=CC(=C1)[C@@H]2COCCN2 |
SMILES canónico |
CC(C)C1=CC=CC(=C1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


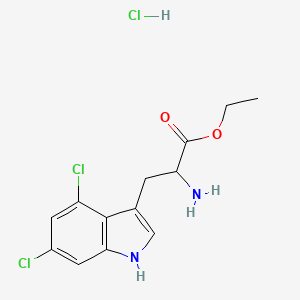
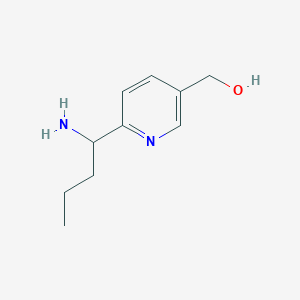

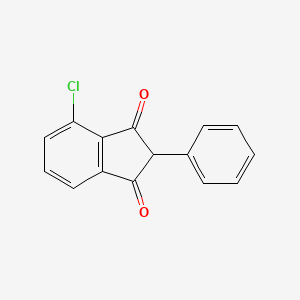
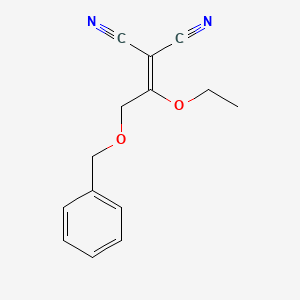

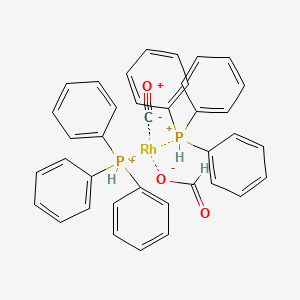


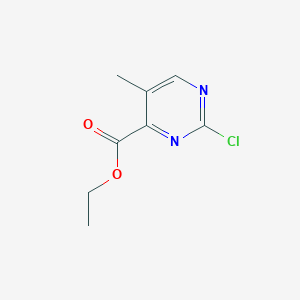
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
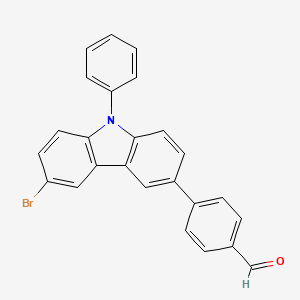

![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
